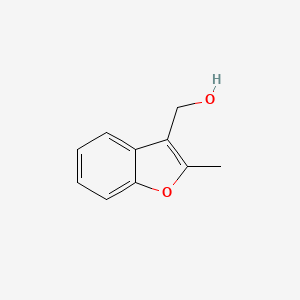

(2-Methyl-1-benzofuran-3-yl)methanol

描述

(2-Methyl-1-benzofuran-3-yl)methanol (CAS: 53839-34-2) is a benzofuran derivative with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol. Its IUPAC name reflects its structure: a benzofuran ring substituted with a methyl group at position 2 and a hydroxymethyl group at position 3 . The compound is commercially available as a building block for organic synthesis, though some suppliers list it as discontinued . Key properties include:

属性

IUPAC Name |

(2-methyl-1-benzofuran-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYAPYNZZPHJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53839-34-2 | |

| Record name | (2-methyl-1-benzofuran-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-benzofuran-3-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-methyl-3-hydroxybenzaldehyde in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The process may also involve purification steps to ensure the final product meets quality standards.

化学反应分析

(2-Methyl-1-benzofuran-3-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Substitution reactions can occur at the benzofuran ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation: (2-Methyl-1-benzofuran-3-yl)carboxylic acid

Reduction: (2-Methyl-1-benzofuran-3-yl)methane

Substitution: Various substituted benzofurans

科学研究应用

(2-Methyl-1-benzofuran-3-yl)methanol: has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

作用机制

The mechanism by which (2-Methyl-1-benzofuran-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

相似化合物的比较

Comparison with Similar Compounds

Benzofuran derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison of (2-Methyl-1-benzofuran-3-yl)methanol with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Structural Influence on Enzyme Binding: this compound and its analogs inhibit cytochrome P450 enzymes, particularly P450 2C19, due to their compact active-site compatibility. The methyl group at position 2 optimizes steric fit, while polar substituents (e.g., hydroxymethyl) enhance binding interactions . In contrast, bulkier analogs (e.g., with dimethylpentyl groups) show reduced efficacy in larger enzyme active sites like P450 2C8 .

Halogenation (e.g., fluorine in ) enhances bioactivity, likely due to improved electronegativity and membrane permeability.

Synthetic Yields and Methods: this compound derivatives are synthesized via acid-catalyzed esterification (e.g., H₂SO₄/MeOH, 88% yield ) or base hydrolysis (KOH/H₂O/MeOH, 82% yield ). Yields correlate with substituent complexity: simpler derivatives (e.g., methyl groups) achieve higher yields than halogenated analogs .

生物活性

(2-Methyl-1-benzofuran-3-yl)methanol, a compound belonging to the benzofuran class, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzofuran moiety with a methyl group and a hydroxymethyl group, which are crucial for its biological activity.

Cytotoxic Activity

Research indicates that derivatives of benzofurans, including this compound, exhibit significant cytotoxic properties against various cancer cell lines. A study focused on the cytotoxic effects of several benzofuran derivatives reported that compounds similar to this compound induced apoptosis in human leukemia cells (K562) by increasing reactive oxygen species (ROS) levels and activating caspases 3 and 7, which are critical markers of apoptosis .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | TBD | Induces apoptosis via ROS generation |

| 1-(4,6-dimethoxy-3-methyl) | Human Cancer | TBD | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown that benzofuran derivatives possess varying degrees of antibacterial and antifungal activities. For instance, compounds related to this structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antimicrobial potential .

Table 2: Antimicrobial Activity

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Other Benzofuran Derivatives | S. aureus | TBD |

| C. albicans | TBD |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells through ROS generation and mitochondrial dysfunction.

- Antimicrobial Mechanisms : The exact mechanisms are still under investigation; however, it is hypothesized that the disruption of bacterial cell membranes contributes to the observed antimicrobial effects.

Case Studies

Several case studies have reported on the biological activities of benzofurans. For example, one study highlighted the anticancer properties of a series of benzofuran derivatives, noting their ability to selectively target cancer cells while sparing normal cells . Another research effort documented the synthesis and evaluation of new benzofuran derivatives that exhibited potent antibacterial activity against resistant strains .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-Methyl-1-benzofuran-3-yl)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves cyclization and functional group transformations. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be hydrolyzed under basic conditions (e.g., KOH in methanol/water) followed by acidification and purification via column chromatography (ethyl acetate as eluent) . Yield optimization (e.g., 82%) requires precise control of reflux duration and stoichiometry.

- Data Highlight : Key steps include refluxing with KOH (10 mL methanol/water, 5 h), acidification (HCl to pH 1), and purification (Rf = 0.65 in ethyl acetate) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : and NMR to confirm substituents (e.g., methyl, benzofuran ring protons). For example, NMR peaks at δ 4.80 (s, 2H) correspond to the hydroxymethyl group .

- IR : Detect functional groups (e.g., O–H stretch at ~3400 cm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 255.1016 for CHO) .

Q. What purification strategies are effective for removing byproducts in benzofuran methanol derivatives?

- Methodology : Use solvent partitioning (e.g., dichloromethane/water) to isolate organic layers, followed by column chromatography (silica gel, ethyl acetate/petroleum ether gradients). For stubborn impurities, recrystallization from benzene or methanol can improve purity .

Advanced Research Questions

Q. How do stereochemical outcomes in this compound derivatives influence biological activity, and what techniques resolve these configurations?

- Methodology :

- X-ray crystallography : Determine absolute configuration (e.g., using SHELXL for refinement). For example, hydrogen bonding patterns (O–H⋯O) in crystal lattices reveal planar benzofuran systems .

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., polysaccharide-based columns).

- Data Highlight : Planarity deviations ≤0.005 Å in benzofuran cores correlate with stable intermolecular interactions .

Q. What mechanistic insights explain contradictory reactivity in benzofuran methanol derivatives under varying conditions (e.g., acidic vs. basic)?

- Methodology :

- Computational modeling : Use DFT calculations to map reaction pathways (e.g., [3,3]-sigmatropic rearrangements) .

- Kinetic studies : Monitor intermediates via LC-MS or in situ IR. For example, selenium dioxide-mediated oxidations require rigorous exclusion of moisture to prevent side reactions .

Q. How can researchers reconcile discrepancies in bioactivity data for benzofuran derivatives across studies?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., solvent polarity, cell lines). Methanol content in bioassays (e.g., 1–5% v/v) can modulate compound solubility and activity .

- Dose-response profiling : Validate IC values using standardized protocols (e.g., microdilution for antimicrobial studies) .

Methodological Frameworks

Q. What experimental designs are robust for studying structure-activity relationships (SAR) in benzofuran methanols?

- Framework :

Library synthesis : Introduce substituents (e.g., halogens, alkyl groups) at positions 2, 3, and 7 of the benzofuran core .

High-throughput screening : Use 96-well plates to assess cytotoxicity, enzyme inhibition, and antimicrobial activity .

Multivariate analysis : Apply PCA or PLS to correlate structural descriptors (e.g., logP, dipole moments) with bioactivity .

Q. How can computational tools enhance the refinement of crystallographic data for benzofuran derivatives?

- Tools :

- SHELX suite : Refine hydrogen bonding and disorder using SHELXL (e.g., riding models for H atoms with U = 1.2–1.5×U of parent atoms) .

- ORTEP-3 : Generate publication-quality thermal ellipsoid plots to visualize molecular packing .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。